REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([Cl:11])[C:5]([Cl:10])=[C:6]([CH:9]=1)[CH:7]=O.[CH:12]1([NH2:15])[CH2:14][CH2:13]1.C([BH3-])#N.[Na+].C(O)(=O)C>CO.CCOCC>[Br:1][C:2]1[CH:3]=[C:4]([Cl:11])[C:5]([Cl:10])=[C:6]([CH:9]=1)[CH2:7][NH:15][CH:12]1[CH2:14][CH2:13]1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=C(C=O)C1)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with 1N aq. NaHCO3
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
back-extracted with ether
|
Type
|
WASH
|
Details
|
The combined organic extracts were then washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification of the crude product
|
Type
|
CUSTOM
|
Details
|
thus obtained by way of flash chromatography (SiO2, Hex→80:20 (v/v) Hex:EtOAc)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=C(CNC2CC2)C1)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |